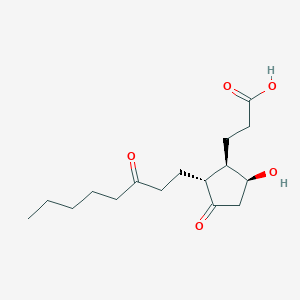

13,14-Dihydro-15-Keto-Tetranor-Prostaglandin D2

Übersicht

Beschreibung

13,14-Dihydro-15-keto-Tetranor-Prostaglandin D2 ist ein Metabolit von Prostaglandin D2. Es entsteht durch die Reduktion der Doppelbindung zwischen Kohlenstoff-13 und Kohlenstoff-14 und die Oxidation der Hydroxylgruppe am Kohlenstoff-15. Diese Verbindung ist als Biomarker für die Untersuchung von Prostaglandin D2-bedingten Erkrankungen von Bedeutung .

Wissenschaftliche Forschungsanwendungen

13,14-Dihydro-15-keto-Tetranor-Prostaglandin D2 wird in der wissenschaftlichen Forschung als Biomarker für Prostaglandin D2-bedingte Erkrankungen weit verbreitet eingesetzt. Es wird in Studien im Zusammenhang mit Entzündungen, allergischen Reaktionen und anderen physiologischen Prozessen verwendet, die durch Prostaglandin D2 vermittelt werden. Darüber hinaus dient es als Werkzeug zum Verständnis der Stoffwechselwege von Prostaglandin D2 und seiner Rolle in verschiedenen biologischen Systemen .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen Rezeptoren wie dem CRTH2/DP2-Rezeptor. Diese Wechselwirkung führt zu verschiedenen physiologischen Reaktionen, einschließlich der Hemmung des Ionenflusses in bestimmten Geweben. Die Verbindung wird im Körper weiter metabolisiert und trägt so zu ihren biologischen Wirkungen bei .

Ähnliche Verbindungen:

- 13,14-Dihydro-15-keto-Prostaglandin D2

- 13,14-Dihydro-15-keto-Prostaglandin E2

- 13,14-Dihydro-15-keto-Prostaglandin F1α

Vergleich: this compound ist aufgrund seines spezifischen Stoffwechselwegs und seiner Rolle als Biomarker für Prostaglandin D2-bedingte Erkrankungen einzigartig. Während ähnliche Verbindungen wie 13,14-Dihydro-15-keto-Prostaglandin E2 und 13,14-Dihydro-15-keto-Prostaglandin F1α einige strukturelle Ähnlichkeiten aufweisen, unterscheiden sie sich in ihren biologischen Aktivitäten und spezifischen Rezeptorinteraktionen .

Wirkmechanismus

Target of Action

The primary target of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 is the CRTH2/DP2 receptor . This receptor plays a crucial role in mediating the effects of prostaglandin D2, a lipid compound involved in several biological processes including inflammation and allergic responses .

Mode of Action

13,14-dihydro-15-keto-tetranor Prostaglandin D2 acts as a selective agonist for the CRTH2/DP2 receptor . By binding to this receptor, it triggers a series of intracellular events that lead to the physiological responses associated with prostaglandin D2 .

Biochemical Pathways

The compound is a metabolite of prostaglandin D2, formed through the 15-hydroxy PGDH pathway . This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . The downstream effects of this pathway are largely dependent on the specific physiological context and can include a variety of responses related to inflammation and allergic reactions .

Pharmacokinetics

It’s known that the compound is a metabolite of prostaglandin d2 , suggesting that its bioavailability and pharmacokinetic profile would be influenced by the metabolic processes that produce it.

Result of Action

The activation of the CRTH2/DP2 receptor by 13,14-dihydro-15-keto-tetranor Prostaglandin D2 can lead to various molecular and cellular effects. For instance, it has been shown to inhibit ion flux in a canine colonic mucosa preparation . As a biomarker, it can be used to study diseases related to prostaglandin D2 .

Biochemische Analyse

Biochemical Properties

13,14-dihydro-15-keto-tetranor Prostaglandin D2 is known to interact with various enzymes and proteins. It is a known agonist for the CRTH2/DP2 receptor . The nature of these interactions is crucial for the biochemical reactions involving this compound .

Cellular Effects

The effects of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a biomarker for Prostaglandin D2-related diseases .

Dosage Effects in Animal Models

The effects of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 vary with different dosages in animal models

Metabolic Pathways

13,14-dihydro-15-keto-tetranor Prostaglandin D2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

The transport and distribution of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 within cells and tissues involve interactions with transporters or binding proteins

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 13,14-Dihydro-15-keto-Tetranor-Prostaglandin D2 beinhaltet typischerweise die Reduktion von Prostaglandin D2, gefolgt von Oxidation. Die Reduktion der Doppelbindung zwischen Kohlenstoff-13 und Kohlenstoff-14 wird mit Hilfe von Hydrierungskatalysatoren erreicht. Die Hydroxylgruppe am Kohlenstoff-15 wird dann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert .

Industrielle Produktionsmethoden: Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung der gleichen Reduktions- und Oxidationsreaktionen wie im Labormaßstab, wobei Optimierungen für Ausbeute und Reinheit vorgenommen werden .

Arten von Reaktionen:

Oxidation: Die Hydroxylgruppe am Kohlenstoff-15 kann zu einem Keton oxidiert werden.

Reduktion: Die Doppelbindung zwischen Kohlenstoff-13 und Kohlenstoff-14 kann zu einer Einfachbindung reduziert werden.

Substitution: Funktionelle Gruppen auf dem Molekül können unter geeigneten Bedingungen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Hydrierungskatalysatoren wie Palladium auf Kohlenstoff.

Substitution: Verschiedene Nukleophile und Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte:

Oxidation: Bildung von 13,14-Dihydro-15-keto-Prostaglandin D2.

Reduktion: Bildung von 13,14-Dihydro-Prostaglandin D2.

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien

Vergleich Mit ähnlichen Verbindungen

- 13,14-Dihydro-15-keto Prostaglandin D2

- 13,14-Dihydro-15-keto Prostaglandin E2

- 13,14-Dihydro-15-keto Prostaglandin F1α

Comparison: 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is unique due to its specific metabolic pathway and its role as a biomarker for Prostaglandin D2-related diseases. While similar compounds like 13,14-Dihydro-15-keto Prostaglandin E2 and 13,14-Dihydro-15-keto Prostaglandin F1α share some structural similarities, they differ in their biological activities and specific receptor interactions .

Eigenschaften

IUPAC Name |

3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXGXJHOQWHINC-NFAWXSAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348116 | |

| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204116-69-7 | |

| Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 in the context of Alzheimer’s disease?

A1: This study identified 13,14-dihydro-15-keto-tetranor Prostaglandin D2 as a potential biomarker for both AD and mild cognitive impairment (MCI). [] The research found significantly different levels of this metabolite in the urine of AD and MCI patients compared to cognitively normal individuals. While the exact mechanisms are still under investigation, this difference suggests a potential link between 13,14-dihydro-15-keto-tetranor Prostaglandin D2 and the development and progression of AD. Further research is needed to understand the specific role of this metabolite in the disease process.

Q2: How does the identification of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 contribute to AD diagnosis?

A2: This study developed diagnostic panels based on urinary metabolites, including 13,14-dihydro-15-keto-tetranor Prostaglandin D2, combined with age and APOE status. [] These panels showed promising results in differentiating between AD, MCI, and cognitively normal individuals. While more research is needed to validate these findings, this approach highlights the potential of using urinary biomarkers like 13,14-dihydro-15-keto-tetranor Prostaglandin D2 for early and non-invasive AD diagnosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.